molecular formula C9H7F3O3 B1304646 4-(Trifluoromethoxy)phenylacetic acid CAS No. 4315-07-5

4-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1304646
CAS No.: 4315-07-5
M. Wt: 220.14 g/mol
InChI Key: ZMTIBXQPXBUWPQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylacetic acid, commonly known as 4-TFMPA, is a synthetic organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 208.16 g/mol and a melting point of 74-76°C. 4-TFMPA is highly soluble in water and organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). It is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.

Scientific Research Applications

Biodegradation of Aromatic Compounds

Biodegradation by Escherichia coli : A comprehensive review of the catabolism of aromatic compounds by Escherichia coli covers several aromatic acids and amines. This indicates the organism's ability to utilize such compounds as carbon and energy sources, highlighting the ecological and biochemical research relevance of understanding the degradation pathways of aromatic compounds, including potentially 4-(Trifluoromethoxy)phenylacetic acid (Díaz et al., 2001).

Environmental Fate and Toxicology

Herbicide 2,4-D Research : Though directly focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), studies provide insights into the environmental fate, toxicological profiles, and degradation of herbicides. This information can be valuable for research into the environmental impact and degradation pathways of related phenylacetic acid derivatives (Islam et al., 2017).

Chemical Stability and Degradation

Stability of Nitisinone : A study on the stability and degradation products of nitisinone, a compound with a trifluoromethoxy group similar to this compound, provides insights into the stability of such compounds under different conditions, identifying major degradation products and their stability. This could inform research into the chemical stability and potential degradation pathways of this compound and similar compounds (Barchańska et al., 2019).

Pharmacological Potential

Phenolic Acids and Biological Effects : Chlorogenic acid, a phenolic compound, has been extensively studied for its diverse biological and pharmacological effects. This suggests that research into phenolic acids like this compound could explore similar therapeutic potentials, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018).

Safety and Hazards

4-(Trifluoromethoxy)phenylacetic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . These interactions suggest that this compound can act as a substrate or modulator in enzymatic reactions, potentially affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause respiratory irritation, skin irritation, and serious eye irritation . These effects indicate that this compound can alter cellular homeostasis and trigger stress responses in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, leading to changes in gene expression and metabolic flux. The compound’s structure allows it to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions highlight the compound’s potential to modify biomolecular structures and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions, but its long-term effects on cellular function can vary. Studies have shown that it has a half-life of approximately 0.457 days when exposed to hydroxyl radicals . This indicates that this compound can degrade over time, potentially leading to different biochemical outcomes in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it has been observed to cause respiratory and skin irritation at certain concentrations . These findings suggest that careful dosage control is necessary to avoid harmful effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in reactions that modify its chemical properties, such as oxidation and reduction . These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical processes.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIBXQPXBUWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380471
Record name 4-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4315-07-5
Record name 4-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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